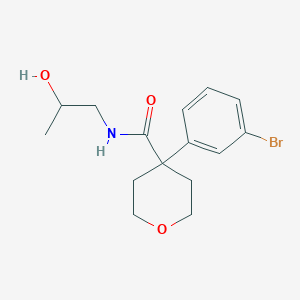![molecular formula C19H22N2O3 B6639612 1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639612.png)
1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea is a small molecule inhibitor that has been studied extensively for its potential use in treating various diseases.
Mecanismo De Acción
The mechanism of action of 1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea involves binding to specific enzymes and proteins in the body. It has been shown to inhibit the activity of certain kinases and phosphatases, which are important for cell signaling and regulation. This leads to a reduction in cell growth and proliferation, which can be beneficial in treating diseases such as cancer.
Biochemical and Physiological Effects
1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to a reduction in cell growth and proliferation. It has also been shown to have anti-inflammatory and antioxidant effects, which can be beneficial in treating diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea in lab experiments is its specificity. It has been shown to selectively inhibit certain enzymes and proteins, which can be useful in studying their role in disease. However, one limitation is its potential toxicity. Like many small molecule inhibitors, it can have off-target effects and may not be suitable for use in certain cell types or animal models.
Direcciones Futuras
There are several future directions for research on 1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea. One area of interest is its potential use in combination therapy with other drugs. It has been shown to enhance the activity of certain chemotherapy drugs, which could improve their effectiveness in treating cancer. Another area of interest is its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have anti-inflammatory and antioxidant effects, which could be beneficial in slowing the progression of these diseases. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
The synthesis of 1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea involves several steps. The starting materials are 2-ethoxy-4-methylphenyl isocyanate and (1R,2S)-2-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid. These are reacted together in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired product.
Aplicaciones Científicas De Investigación
1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea has been studied for its potential use in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases.
Propiedades
IUPAC Name |
1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-24-17-10-12(2)8-9-15(17)20-19(23)21-18-14-7-5-4-6-13(14)11-16(18)22/h4-10,16,18,22H,3,11H2,1-2H3,(H2,20,21,23)/t16-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAXTXHVZPRQMK-FUHWJXTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)NC(=O)NC2C(CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C)NC(=O)N[C@H]2[C@H](CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6639529.png)


![3-[[4-(hydroxymethyl)piperidin-1-yl]methyl]-N-phenylbenzamide](/img/structure/B6639548.png)
![1-Cyclopropyl-1-(2-hydroxyethyl)-3-[(2-imidazol-1-ylphenyl)methyl]urea](/img/structure/B6639557.png)
![1-(1-Hydroxypropan-2-yl)-3-[(2-imidazol-1-ylphenyl)methyl]urea](/img/structure/B6639563.png)
![3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B6639579.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B6639588.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B6639590.png)
![N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6639597.png)
![1-[2-(2-chlorophenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639627.png)
![N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B6639634.png)
![1-[2-[3-(Hydroxymethyl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B6639637.png)
![1-[1-(3-ethoxyphenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639645.png)